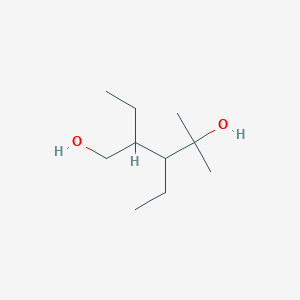

2,3-Diethyl-4-methylpentane-1,4-diol

Beschreibung

2,3-Diethyl-4-methylpentane-1,4-diol is a branched aliphatic diol characterized by its two hydroxyl groups at the 1st and 4th positions of a pentane backbone, with ethyl and methyl substituents at the 2nd, 3rd, and 4th positions.

Eigenschaften

CAS-Nummer |

92340-75-5 |

|---|---|

Molekularformel |

C10H22O2 |

Molekulargewicht |

174.28 g/mol |

IUPAC-Name |

2,3-diethyl-4-methylpentane-1,4-diol |

InChI |

InChI=1S/C10H22O2/c1-5-8(7-11)9(6-2)10(3,4)12/h8-9,11-12H,5-7H2,1-4H3 |

InChI-Schlüssel |

BVHIDUIGOJWNJL-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(CO)C(CC)C(C)(C)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diethyl-4-methylpentane-1,4-diol can be achieved through several methods. One common approach involves the hydrogenation of diacetone alcohol. The process typically involves the following steps:

Hydrogenation Reduction: Diacetone alcohol is subjected to hydrogenation in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions.

Purification: The resulting product is purified through distillation or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 2,3-Diethyl-4-methylpentane-1,4-diol may involve large-scale hydrogenation reactors and continuous flow processes to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Diethyl-4-methylpentane-1,4-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acidic medium.

Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

Substitution: SOCl2 in pyridine, PBr3 in anhydrous conditions.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alkanes, alcohols.

Substitution: Alkyl halides.

Wissenschaftliche Forschungsanwendungen

2,3-Diethyl-4-methylpentane-1,4-diol has several applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways involving diols.

Industry: Utilized as a solvent, coupling agent, and additive in hydraulic fluids, inks, and cement.

Wirkmechanismus

The mechanism of action of 2,3-Diethyl-4-methylpentane-1,4-diol involves its interaction with molecular targets and pathways in biological systems. As a diol, it can participate in hydrogen bonding and other non-covalent interactions with proteins, enzymes, and other biomolecules. These interactions can influence the structure and function of the target molecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Phen-1,4-diol, 2,3-dimethyl-5-trifluoromethyl

- Structural Differences : Unlike 2,3-diethyl-4-methylpentane-1,4-diol, this compound features a phenyl ring and a trifluoromethyl group (CF₃) at position 5, with methyl groups at positions 2 and 3 .

- Properties and Applications: The CF₃ group enhances electronegativity and metabolic stability, contributing to its antioxidant, antithrombotic, and anti-tuberculosis activities .

2,3-Dibromo-2-butene-1,4-diol

- Structural Differences : This compound contains a double bond and bromine atoms at positions 2 and 3, along with hydroxyl groups at positions 1 and 4 .

- Properties and Applications: Bromine imparts herbicidal, fungicidal, and pesticidal properties, making it a precursor for biocides and flame retardants .

Butane-1,4-diol and Butane-2,3-diol

- Structural Differences : These linear diols lack branching or complex substituents.

- Thermodynamic Properties :

- Butane-1,4-diol has a density of ~1.017 g/cm³ and refractive index of ~1.444 at 298.15 K, while butane-2,3-diol is less dense (~1.002 g/cm³) due to stereochemical differences .

- The branched structure of 2,3-diethyl-4-methylpentane-1,4-diol likely increases its boiling point and viscosity compared to linear analogs.

2,3-Difluorobutane-1,4-diol Diastereomers

2,3-Bis[(4-hydroxy-3-methoxyphenyl)methyl]butane-1,4-diol

- Structural Differences : This compound incorporates aromatic rings with methoxy and hydroxyl groups, unlike the aliphatic substituents in the target compound .

- Properties and Applications: The phenolic structure confers antioxidant activity, as seen in plant-derived compounds . The target compound’s aliphatic chains may prioritize solubility in nonpolar solvents over antioxidant efficacy.

Research Implications and Gaps

- The target compound’s branching and substituent arrangement may offer advantages in thermal stability and material compatibility , but experimental data on its synthesis, toxicity, and applications are lacking.

- Further studies should explore its reactivity in esterification or etherification reactions and compare its biological activity with fluorinated or halogenated analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.